molecular formula C2H7O2P B1211805 Dimethylphosphinic acid CAS No. 3283-12-3

Dimethylphosphinic acid

Cat. No.: B1211805
CAS No.: 3283-12-3
M. Wt: 94.05 g/mol
InChI Key: GOJNABIZVJCYFL-UHFFFAOYSA-N
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Description

Dimethylphosphinic acid is an organophosphorus compound with the chemical formula (CH₃)₂P(O)OH. It is a colorless, odorless solid that is soluble in water and various organic solvents. This compound is weakly acidic and can form salts. It is known for its high stability at room temperature .

Mechanism of Action

Target of Action

Dimethylphosphinic acid is an organic phosphorus compound

Mode of Action

It’s known that phosphinic acids can form salts due to their weak acidic properties . This property might allow them to interact with biological targets in a specific manner, potentially leading to changes in cellular processes.

Pharmacokinetics

Given its chemical properties, it can be inferred that it is soluble in water and organic solvents , which may influence its absorption and distribution in the body. Its stability at room temperature might also impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability at room temperature suggests that it can remain active under normal environmental conditions. Additionally, its solubility in water and organic solvents might influence its action and efficacy in different environments.

Biochemical Analysis

Biochemical Properties

Dimethylphosphinic acid plays a significant role in biochemical reactions, particularly in the synthesis of proteins, enzymes, and other biomolecules. It acts as a catalyst in numerous organic reactions due to its strong acidic properties, which allow it to protonate a wide array of compounds, including alcohols, carboxylic acids, and amines . The compound interacts with various enzymes and proteins, facilitating the formation of biologically active compounds. For instance, it has been used in the preparation of microcrystalline organometallic coordination polymers .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of proteins and enzymes, which are crucial for maintaining cellular functions . The compound’s interaction with cellular components can lead to changes in cell signaling pathways, impacting processes such as cell cycle progression and apoptosis . Additionally, this compound can alter gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can form hydrogen-bonded cyclic dimers, which have been studied using gas-phase electron diffraction . The compound’s strong acidic properties enable it to protonate substrates, facilitating enzyme inhibition or activation. These interactions can lead to changes in gene expression and cellular metabolism, ultimately influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its high stability at room temperature, which allows it to maintain its biochemical activity over extended periods . Long-term exposure to this compound can lead to gradual degradation, potentially affecting its efficacy in biochemical reactions . Studies have shown that the compound’s stability can be influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate the synthesis of proteins and enzymes without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including irritation to the eyes, respiratory system, and skin . Animal studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to more severe adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound can be synthesized through the reaction of dimethyl chlorophosphorus and water, resulting in the formation of this compound and hydrochloric acid . In metabolic pathways, this compound can act as an intermediate, facilitating the synthesis of biologically active compounds and influencing metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in water and organic solvents allows it to move efficiently across cellular membranes . Transport proteins, such as those belonging to the ATP-binding cassette (ABC) and solute carrier (SLC) families, play a crucial role in the absorption, distribution, and elimination of this compound . These transporters help regulate the compound’s localization and accumulation within cells and tissues.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function can be affected by its subcellular localization, with different compartments providing distinct microenvironments that influence the compound’s biochemical interactions . For example, this compound’s localization to the mitochondria can impact cellular energy metabolism and oxidative stress responses .

Preparation Methods

Dimethylphosphinic acid can be synthesized through several methods. The most commonly used method involves the reaction of dimethyl chlorophosphorus with water. The reaction equation is as follows:

(CH3)2PCl+H2O(CH3)2P(O)OH+HCl(CH₃)₂PCl + H₂O → (CH₃)₂P(O)OH + HCl (CH3​)2​PCl+H2​O→(CH3​)2​P(O)OH+HCl

This method is favored due to its simplicity and efficiency .

Chemical Reactions Analysis

Dimethylphosphinic acid participates in various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Dimethylphosphinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Dimethylphosphinic acid can be compared with other similar compounds such as:

This compound is unique due to its specific combination of methyl groups and its strong acidic properties, which make it a versatile reagent in various chemical reactions.

Properties

IUPAC Name

dimethylphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O2P/c1-5(2,3)4/h1-2H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJNABIZVJCYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186499
Record name Dimethylphosphinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3283-12-3
Record name Dimethylphosphinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3283-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylphosphinic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylphosphinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylphosphinic acid
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Record name DIMETHYLPHOSPHINIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of dimethylphosphinic acid?

A1: this compound is represented by the molecular formula C2H7O2P and has a molecular weight of 94.07 g/mol. []

Q2: Are there any characteristic spectroscopic features of this compound?

A2: Yes, this compound exhibits distinctive infrared (IR) spectral features. Notably, it shows a characteristic ABC ν(OH) absorption structure in both gaseous and crystalline phases. [] Additionally, studies have examined its vibrational spectra in detail, providing insights into its structure and bonding characteristics. []

Q3: Does this compound form dimers?

A3: Yes, this compound exists as a cyclic dimer in both the gas phase and the solid state, stabilized by strong hydrogen bonds. This dimerization significantly influences its physical properties. [, ]

Q4: What is the reactivity of this compound with silicon tetrachloride (SiCl4)?

A4: this compound reacts with SiCl4 to form a hexacoordinated tetra-cationic silicon complex, [Si(Me2PO(OH))6]4+, with chloride counter-ions. This reaction highlights its ability to coordinate with metal centers. []

Q5: Can this compound act as a ligand in organometallic complexes?

A5: Yes, it readily acts as a bridging ligand in various binuclear rhodium(I) complexes, influencing their catalytic activity in alkoxycarbonylation reactions. [] It can also form organometallic chain polymers with ruthenium. []

Q6: How does this compound behave in conductometric titrations?

A6: Interestingly, conductometric titration of this compound with triethylamine in dimethylformamide does not show a maximum at the half-equivalence point, unlike some other organophosphorus acids. This suggests a lack of homoconjugation between the acid and its conjugate base in this solvent. []

Q7: Is this compound involved in biological systems?

A7: While not naturally occurring, this compound serves as a model compound for studying the bacterial carbon-phosphorus lyase enzyme. This enzyme cleaves the C-P bond in various phosphonic and phosphinic acids, including this compound, playing a crucial role in bacterial phosphorus metabolism. []

Q8: Have computational methods been used to study this compound?

A8: Yes, ab initio molecular orbital studies have investigated the interaction of this compound monoanions with calcium, providing insights into its potential role in bone health and calcium metabolism. []

Q9: How do structural modifications affect the properties of this compound derivatives?

A9: Research on related phosphinic acids indicates that the nature of the alpha-substituent significantly influences the acid strength. [] Additionally, replacing the oxygen with sulfur, as in dimethylthiophosphinic acid, can alter its chemical behavior and coordination properties. [, ]

Q10: How stable is this compound under different conditions?

A10: While specific stability data for this compound might require further investigation, related organophosphorus compounds are generally susceptible to hydrolysis, particularly under basic conditions. []

Q11: Are there analytical methods for quantifying this compound?

A11: Analytical techniques like gas chromatography and mass spectrometry are commonly employed for the identification and quantification of organophosphorus compounds, including this compound and its derivatives. []

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